Nagelamide K
CAS No.:
Cat. No.: VC1939305
Molecular Formula: C24H25Br4N11O5S
Molecular Weight: 899.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25Br4N11O5S |
|---|---|
| Molecular Weight | 899.2 g/mol |
| IUPAC Name | 2-[[(5S,6R,7S)-3-amino-5-(2-amino-1H-imidazol-5-yl)-6,7-bis[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6,7-dihydro-5H-imidazo[1,5-a]pyridin-1-ylidene]amino]ethanesulfonic acid |
| Standard InChI | InChI=1S/C24H25Br4N11O5S/c25-11-4-13(35-18(11)27)21(40)32-6-9-3-16-20(31-1-2-45(42,43)44)38-24(30)39(16)17(15-8-34-23(29)37-15)10(9)7-33-22(41)14-5-12(26)19(28)36-14/h3-5,8-10,17,35-36H,1-2,6-7H2,(H,32,40)(H,33,41)(H3,29,34,37)(H2,30,31,38)(H,42,43,44)/t9-,10-,17-/m0/s1 |
| Standard InChI Key | MBZGBOIXZULNLR-YMNVWFMLSA-N |
| Isomeric SMILES | C1=C2C(=NCCS(=O)(=O)O)N=C(N2[C@@H]([C@H]([C@@H]1CNC(=O)C3=CC(=C(N3)Br)Br)CNC(=O)C4=CC(=C(N4)Br)Br)C5=CN=C(N5)N)N |
| Canonical SMILES | C1=C2C(=NCCS(=O)(=O)O)N=C(N2C(C(C1CNC(=O)C3=CC(=C(N3)Br)Br)CNC(=O)C4=CC(=C(N4)Br)Br)C5=CN=C(N5)N)N |
Introduction
Chemical Structure and Properties
Nagelamide K represents a structurally distinctive marine natural product characterized by several unique features. It possesses a rare piperidinoiminoimidazolone ring system combined with an aminoimidazole ring and a taurine unit . This complex architecture makes it particularly interesting from both synthetic and medicinal chemistry perspectives.
Physical and Chemical Properties
Nagelamide K exhibits the following key physicochemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H25Br4N11O5S |
| Molecular Weight | 899.2 g/mol |
| IUPAC Name | 2-[[(5S,6R,7S)-3-amino-5-(2-amino-1H-imidazol-5-yl)-6,7-bis[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6,7-dihydro-5H-imidazo[1,5-a]pyridin-1-ylidene]amino]ethanesulfonic acid |
| Standard InChIKey | MBZGBOIXZULNLR-YMNVWFMLSA-N |
| Appearance | Not specified in literature |
Structural Features
Nagelamide K contains several distinctive structural elements that contribute to its chemical complexity:
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A piperidinoiminoimidazolone ring system
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An aminoimidazole ring
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A taurine (2-aminoethanesulfonic acid) unit
The absolute stereochemistry at positions 5, 6, and 7 in the imidazo[1,5-a]pyridine core has been determined as 5S, 6R, 7S, which is critical for understanding its three-dimensional structure and potential biological interactions.
Isolation and Discovery
Natural Source
Nagelamide K was first isolated from Okinawan marine sponges belonging to the Agelas genus . Marine sponges, particularly those from the genus Agelas, are recognized as prolific producers of bromopyrrole alkaloids with diverse structures and biological activities .
Synthesis Studies
Synthetic Approaches
The complex structure of Nagelamide K has prompted synthetic chemists to develop strategies for its total synthesis. A notable approach was reported by Jiang and colleagues, who developed a stereocontrolled strategy toward its synthesis .
Key elements of their synthetic approach included:
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Construction of a dimeric imidazole acrylate (diimidazolidenesuccinate) as a synthetic precursor using a Nickel-catalyzed coupling reaction
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Microwave-promoted intramolecular aza-Michael addition to form the imidazo[1,5-a]pyridine core structure with high stereoselectivity
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Preparation of a detaurine-dediamino analogue of Nagelamide K
The reported synthetic work demonstrates the feasibility of constructing the complex core of Nagelamide K while also highlighting the challenges associated with installing all the functional groups present in the natural product.
Synthetic Challenges
Several factors contribute to the synthetic complexity of Nagelamide K:
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The unique imidazo[1,5-a]pyridine core with defined stereochemistry
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The presence of multiple nitrogen-containing heterocycles
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Installation of the taurine moiety, which presents solubility challenges in organic solvents
These challenges have made the total synthesis of Nagelamide K and related compounds particularly difficult, with many attempts resulting in analogues rather than the complete natural product .
Biological Activity
Antimicrobial Properties
Nagelamide K has demonstrated notable antimicrobial activity against select microorganisms:
| Microorganism | Activity |
|---|---|
| Micrococcus luteus | MIC value of 16.7 µg/mL |
| Other bacteria/fungi | Moderate activity reported |
This antimicrobial property is consistent with many other bromopyrrole alkaloids isolated from marine sponges, suggesting a potential ecological role in chemical defense mechanisms .
Comparison with Related Compounds
Within the broader family of nagelamides, several compounds show related but distinct biological activities:
| Compound | Biological Activity |
|---|---|
| Nagelamide K | Antimicrobial activity against M. luteus (MIC 16.7 µg/mL) |
| Nagelamide L | Antimicrobial activity against M. luteus (MIC 16.7 µg/mL) |
| Nagelamides M and N | Inhibition against A. niger (MIC 33.3 µg/mL) |
| Nagelamide J | Antimicrobial activity against S. aureus (MIC 8.35 µg/mL) and antifungal activity against C. neoformans (MIC 16.7 µg/mL) |
| Nagelamide Z | Strong antimicrobial activity against C. albicans (IC50 0.25 µg/mL) |
This comparison illustrates the structural diversity within the nagelamide family and how relatively minor structural variations can influence their biological activity profiles .
Structure-Activity Relationships
Synthetic Analogues
Relationship to Other Bromopyrrole Alkaloids
The Nagelamide Family
Nagelamide K is part of a larger family of bromopyrrole alkaloids isolated from marine sponges:
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Nagelamides A-H and O (compounds 211-218 and 219) were shown to possess antimicrobial activities against various bacteria
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Nagelamides K and L (compounds 220 and 221) demonstrated antimicrobial activity against M. luteus
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Nagelamides M and N (compounds 222 and 223) exhibited inhibition against A. niger
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Nagelamides Q and R (compounds 224 and 225) showed antimicrobial activity against multiple organisms
This family of compounds represents an important class of marine natural products with diverse structures and biological activities.
Analytical Methods for Identification
Structural elucidation of Nagelamide K primarily relies on advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for determining connectivity and stereochemistry
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Mass Spectrometry for determining molecular formula and fragmentation patterns
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Infrared and UV-Visible spectroscopy for identifying functional groups
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Advanced 2D NMR techniques including COSY, HSQC, HMBC, and ROESY for detailed structural analysis
These techniques were essential for establishing the structure and absolute stereochemistry of Nagelamide K.
Future Research Directions
Synthetic Optimization
The development of more efficient synthetic routes to Nagelamide K remains an important research direction. Streamlined synthetic approaches could provide:
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Access to larger quantities for expanded biological testing
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Development of structural analogues for structure-activity relationship studies
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Potential semi-synthetic modifications to enhance activity or reduce toxicity
Biological Activity Exploration
Further investigation into the biological activities of Nagelamide K could include:
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Expanded antimicrobial screening against clinically relevant pathogens
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Evaluation of potential anticancer or other therapeutic applications
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Mechanistic studies to determine precise modes of action
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In vivo studies to assess pharmacokinetic properties and efficacy
Such studies would enhance our understanding of this compound's therapeutic potential.
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